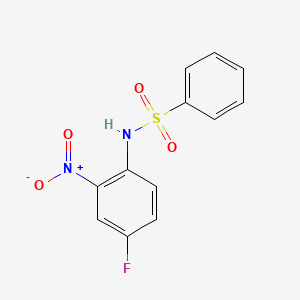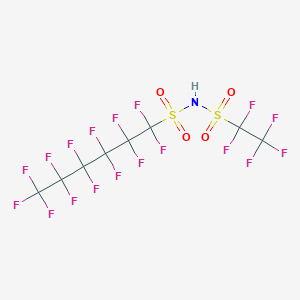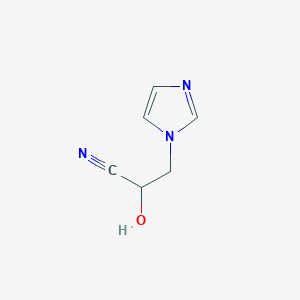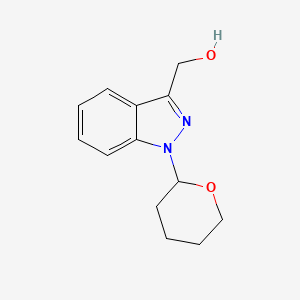
Dimethyl 3,6,9,12,15,18,21-heptaoxatricosanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,6,9,12,15,18,21-heptaoxatricosanedioate is a chemical compound with the molecular formula C16H30O10. It belongs to the class of organic compounds known as polyethers, which are characterized by multiple ether groups. This compound is notable for its unique structure, which includes seven oxygen atoms arranged in a repeating pattern, making it a heptaoxatricosane derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,6,9,12,15,18,21-heptaoxatricosanedioate typically involves the reaction of a polyether diol with dimethyl oxalate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The general reaction scheme is as follows:
Polyether Diol Preparation: The polyether diol is synthesized by the polymerization of ethylene oxide or propylene oxide in the presence of a suitable initiator, such as a diol or triol.
Esterification: The polyether diol is then reacted with dimethyl oxalate in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reactants. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Dimethyl 3,6,9,12,15,18,21-heptaoxatricosanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding diol and dimethyl oxalate.
Transesterification: The compound can undergo transesterification reactions with alcohols to form different esters.
Oxidation: The polyether chain can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide or potassium hydroxide.
Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Produces the corresponding diol and dimethyl oxalate.
Transesterification: Yields different esters depending on the alcohol used.
Oxidation: Forms carboxylic acids or aldehydes, depending on the extent of oxidation.
科学研究应用
Dimethyl 3,6,9,12,15,18,21-heptaoxatricosanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its polyether structure, which can form complexes with various drugs.
Medicine: Explored for its potential as a biodegradable polymer for medical implants and drug delivery devices.
Industry: Utilized in the production of specialty polymers and as a plasticizer in the manufacture of flexible plastics.
作用机制
The mechanism of action of Dimethyl 3,6,9,12,15,18,21-heptaoxatricosanedioate is primarily related to its ability to form complexes with other molecules. The polyether chain can interact with various substrates through hydrogen bonding and van der Waals forces, facilitating the formation of stable complexes. This property is particularly useful in drug delivery systems, where the compound can encapsulate drugs and release them in a controlled manner.
相似化合物的比较
Similar Compounds
Polyethylene Glycol (PEG): A widely used polyether with similar properties but a simpler structure.
Polypropylene Glycol (PPG): Another polyether with a similar backbone but different side chains.
Dimethyl 3,6,9,12,15,18,21,24-octaoxatricosanedioate: A related compound with an additional oxygen atom in the polyether chain.
Uniqueness
Dimethyl 3,6,9,12,15,18,21-heptaoxatricosanedioate is unique due to its specific arrangement of oxygen atoms and its ability to form stable complexes with a variety of molecules. This makes it particularly useful in applications requiring precise molecular interactions, such as drug delivery and specialty polymer production.
属性
分子式 |
C18H34O11 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
methyl 2-[2-[2-[2-[2-[2-[2-(2-methoxy-2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C18H34O11/c1-21-17(19)15-28-13-11-26-9-7-24-5-3-23-4-6-25-8-10-27-12-14-29-16-18(20)22-2/h3-16H2,1-2H3 |
InChI 键 |
KGHDZCQDUQYSJU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)COCCOCCOCCOCCOCCOCCOCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)

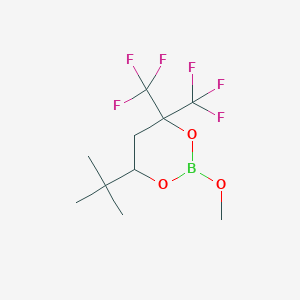
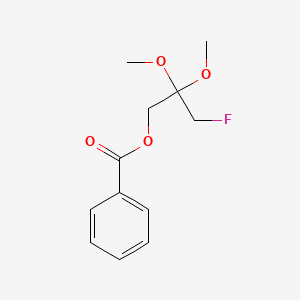
![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)
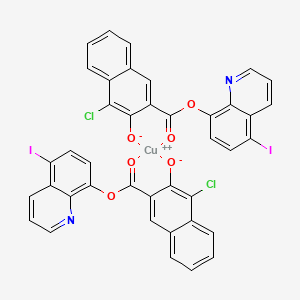
![7,7'-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene]](/img/structure/B12832251.png)
